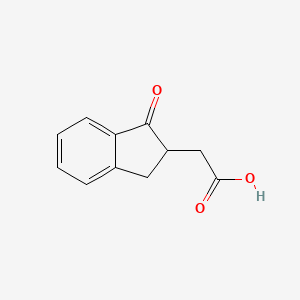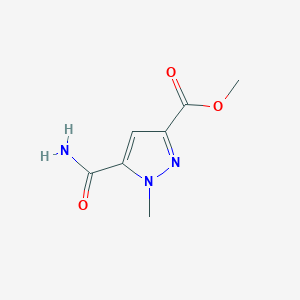
4,6-dibromo-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4,6-dibromo-2,3-dihydro-1-benzofuran-3-one” is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuranone was synthesized by reacting benzene diols, and triols with bromo phenyl acetonitrile yielded an imine derivative are converted to a ketone with treatment with hydrochloric acid then cyclised with sodium acetate . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Chemical Reactions Analysis
Benzofuran compounds can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Safety and Hazards
While specific safety and hazards information for “4,6-dibromo-2,3-dihydro-1-benzofuran-3-one” is not directly available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,6-dibromo-2,3-dihydro-1-benzofuran-3-one involves the bromination of 2,3-dihydro-1-benzofuran-3-one followed by a second bromination step.", "Starting Materials": [ "2,3-dihydro-1-benzofuran-3-one", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1-benzofuran-3-one in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature until the solution turns yellow.", "Step 3: Add sodium acetate to the solution and heat to reflux for 2 hours.", "Step 4: Cool the solution and filter the precipitate.", "Step 5: Dissolve the precipitate in acetic acid and add hydrogen peroxide dropwise to the solution while stirring at room temperature until the solution turns yellow.", "Step 6: Heat the solution to reflux for 2 hours.", "Step 7: Cool the solution and filter the precipitate.", "Step 8: Wash the precipitate with water and dry to obtain 4,6-dibromo-2,3-dihydro-1-benzofuran-3-one." ] } | |
CAS RN |
1344889-67-3 |
Product Name |
4,6-dibromo-2,3-dihydro-1-benzofuran-3-one |
Molecular Formula |
C8H4Br2O2 |
Molecular Weight |
291.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




